molecular formula C29H29N3O5 B14468306 [1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate CAS No. 72572-63-5

[1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate

Cat. No.: B14468306
CAS No.: 72572-63-5
M. Wt: 499.6 g/mol
InChI Key: WALXXZPBFHELRT-UHFFFAOYSA-N
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Description

[1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate is a complex organic compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including agriculture, medicine, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the methoxyphenyl and diphenyl groups. The final step involves the formation of the carbamate group through a reaction with methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

[1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of [1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate
  • 4-Methoxyphenyl methyl carbinol
  • Methyl N-(4-methoxyphenyl)carbamate

Uniqueness

The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties

Properties

CAS No.

72572-63-5

Molecular Formula

C29H29N3O5

Molecular Weight

499.6 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate

InChI

InChI=1S/C29H29N3O5/c1-30-28(33)36-18-24-25(19-37-29(34)31-2)32(22-14-16-23(35-3)17-15-22)27(21-12-8-5-9-13-21)26(24)20-10-6-4-7-11-20/h4-17H,18-19H2,1-3H3,(H,30,33)(H,31,34)

InChI Key

WALXXZPBFHELRT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC1=C(N(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)COC(=O)NC

Origin of Product

United States

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